3-Chloro-5-(trifluoromethyl)benzaldehyde
Overview
Description
3-Chloro-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4ClF3O. It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzaldehyde ring. This compound is widely used in various chemical reactions and has significant applications in scientific research and industry .
Mechanism of Action
Target of Action
It is known that many benzaldehyde derivatives interact with various enzymes and receptors in the body .
Mode of Action
Benzaldehyde derivatives are often involved in reactions with proteins or enzymes, leading to changes in their function .
Biochemical Pathways
Benzaldehyde derivatives can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The trifluoromethyl group in the compound may enhance its metabolic stability and lipophilicity, potentially improving its bioavailability .
Result of Action
Benzaldehyde derivatives can have various effects depending on their specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Chloro-5-(trifluoromethyl)benzaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(trifluoromethyl)benzaldehyde typically involves the chlorination and trifluoromethylation of benzaldehyde derivatives. One common method includes the Friedel-Crafts acylation of benzene with chloroacetyl chloride followed by trifluoromethylation using trifluoromethyl iodide under specific conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and trifluoromethylation processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 3-Chloro-5-(trifluoromethyl)benzoic acid.
Reduction: 3-Chloro-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
3-Chloro-5-(trifluoromethyl)benzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 3,4,5-Trifluorobenzaldehyde
- 2-Chloro-5-(trifluoromethyl)benzaldehyde
Comparison: 3-Chloro-5-(trifluoromethyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a different balance of electronic and steric effects, making it valuable in specialized applications .
Biological Activity
3-Chloro-5-(trifluoromethyl)benzaldehyde is an aromatic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources.
Chemical Structure and Properties
- Molecular Formula : C8H5ClF3O
- Molecular Weight : 221.57 g/mol
- Functional Groups : Contains a benzaldehyde group with a chlorine atom and a trifluoromethyl group.
The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate in medicinal chemistry.
1. Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activities. For instance, derivatives with similar structures have shown effectiveness against various bacterial and fungal strains, suggesting potential applications in developing new antibiotics or antifungal agents .
2. Cytochrome P450 Inhibition
This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, highlighting its relevance in drug design and development .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : As a cytochrome P450 inhibitor, it alters the metabolism of other drugs, potentially leading to increased efficacy or toxicity depending on the context.
- Binding Affinity : The trifluoromethyl group may enhance binding affinity to target proteins, influencing their activity and stability.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various benzaldehyde derivatives, including those with trifluoromethyl substitutions. The results indicated that these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Case Study 2: Drug Interaction Studies
In a pharmacokinetic study involving CYP1A2 substrates, co-administration of this compound resulted in altered plasma levels of the substrate drugs. This finding underscores the importance of considering such interactions in drug development processes .
Applications in Drug Development
The unique properties of this compound make it a promising candidate for various applications:
- Pharmaceutical Development : Its role as an intermediate in synthesizing drugs targeting specific pathways highlights its utility in medicinal chemistry.
- Agricultural Chemicals : The compound's efficacy as a precursor for agrochemicals suggests potential use in developing more effective herbicides and fungicides .
Comparative Analysis
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C8H5ClF3O | Notable CYP1A2 inhibition; potential antimicrobial activity |
2-Chloro-5-fluoro-3-(trifluoromethyl)benzaldehyde | C8H4ClF3O | Exhibits strong antimicrobial activity |
4-Trifluoromethylbenzaldehyde | C8H5F3O | Known for anti-amyloidogenic properties |
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSKKQLZBXTZTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397419 | |
Record name | 3-chloro-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477535-43-6 | |
Record name | 3-chloro-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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